molecular formula C6H9N3OS B13064957 4-[(Azetidin-3-yloxy)methyl]-1,2,3-thiadiazole

4-[(Azetidin-3-yloxy)methyl]-1,2,3-thiadiazole

Cat. No.: B13064957
M. Wt: 171.22 g/mol
InChI Key: CDZRMPRSQFMKLW-UHFFFAOYSA-N
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Description

4-[(Azetidin-3-yloxy)methyl]-1,2,3-thiadiazole is a heterocyclic compound that features a thiadiazole ring fused with an azetidine moiety

Preparation Methods

The synthesis of 4-[(Azetidin-3-yloxy)methyl]-1,2,3-thiadiazole typically involves the reaction of azetidine derivatives with thiadiazole precursors. One common method includes the nucleophilic substitution reaction where azetidine-3-ol reacts with a thiadiazole derivative under controlled conditions. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

4-[(Azetidin-3-yloxy)methyl]-1,2,3-thiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where reagents like halogens or alkyl groups are introduced.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to drive the reactions to completion .

Scientific Research Applications

4-[(Azetidin-3-yloxy)methyl]-1,2,3-thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Azetidin-3-yloxy)methyl]-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

4-[(Azetidin-3-yloxy)methyl]-1,2,3-thiadiazole can be compared with other similar compounds such as:

    Imidazole derivatives: Known for their broad range of biological activities.

    Oxadiazole derivatives: Used in medicinal chemistry for their antimicrobial and anticancer properties.

    Pyrazole derivatives: Studied for their anti-inflammatory and analgesic effects.

The uniqueness of this compound lies in its specific structural features and the combination of the azetidine and thiadiazole rings, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C6H9N3OS

Molecular Weight

171.22 g/mol

IUPAC Name

4-(azetidin-3-yloxymethyl)thiadiazole

InChI

InChI=1S/C6H9N3OS/c1-6(2-7-1)10-3-5-4-11-9-8-5/h4,6-7H,1-3H2

InChI Key

CDZRMPRSQFMKLW-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCC2=CSN=N2

Origin of Product

United States

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